
(((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)benzene is an organic compound that features a benzene ring substituted with a bromomethyl group and a methylcyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of toluene derivatives under conditions suitable for free radical halogenation. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes the preparation of intermediates followed by bromination and cyclization reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide in acetone, which facilitates the substitution of the bromine atom.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Applications De Recherche Scientifique
(((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)benzene involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution. These interactions can affect various biochemical pathways and molecular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Bromide: Similar in structure but lacks the cyclohexyl group.
Bromocyclohexane: Contains a bromine atom attached to a cyclohexane ring but lacks the benzene ring.
Methylcyclohexyl Bromide: Similar to (((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)benzene but without the benzene ring.
Uniqueness
This compound is unique due to the presence of both a benzene ring and a cyclohexyl group, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications.
Propriétés
Formule moléculaire |
C15H21BrO |
|---|---|
Poids moléculaire |
297.23 g/mol |
Nom IUPAC |
[1-(bromomethyl)-3-methylcyclohexyl]oxymethylbenzene |
InChI |
InChI=1S/C15H21BrO/c1-13-6-5-9-15(10-13,12-16)17-11-14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3 |
Clé InChI |
DBXTVWKTMXEVJV-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)(CBr)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13066795.png)
![6',7'-Dihydro-5'H-spiro[cyclohexane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13066808.png)
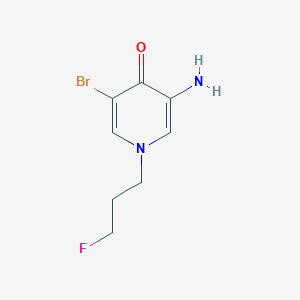
![3-methyl-7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13066816.png)
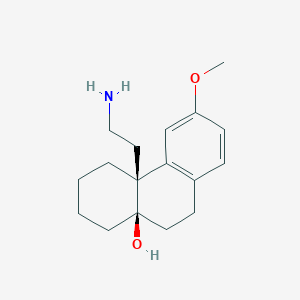

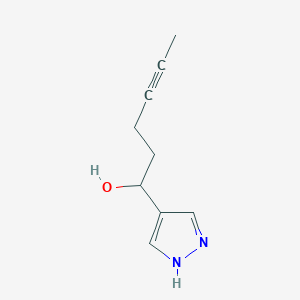
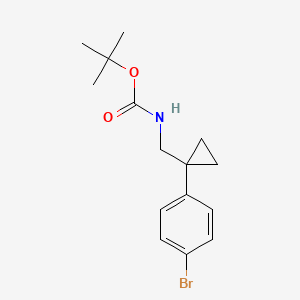
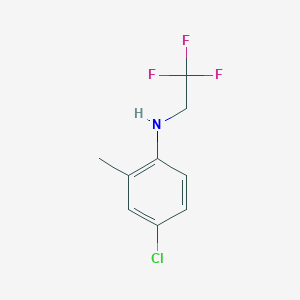
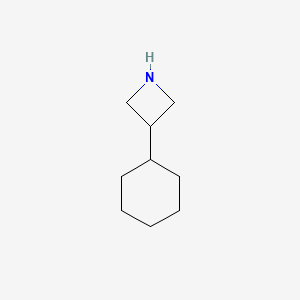
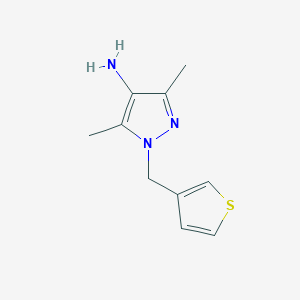

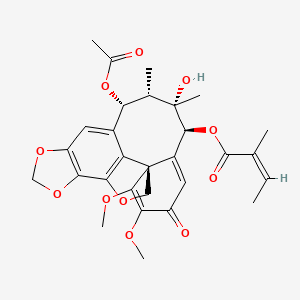
![3-Fluoro-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13066887.png)
